(E)-3-(3-Propionylphenyl)acrylic acid
Description
These compounds are characterized by a conjugated system that enhances stability and enables diverse biological and material applications. The propionyl (3-oxopropyl) substituent on the phenyl ring in (E)-3-(3-Propionylphenyl)acrylic acid likely influences its electronic, steric, and solubility profiles, which are critical for interactions in biochemical or catalytic systems. Such derivatives are commonly explored for antimicrobial, anti-inflammatory, and coordination chemistry applications .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(3-propanoylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-2-11(13)10-5-3-4-9(8-10)6-7-12(14)15/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
HOXZAVNWRRDUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Propionylphenyl)acrylic acid typically involves the reaction of 3-propionylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a decarboxylation step to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-Propionylphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(E)-3-(3-Propionylphenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (E)-3-(3-Propionylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of the propionyl group and the acrylic acid moiety allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Antimicrobial Activity
(E)-3-(4-Sulfamoylphenylcarbamoyl)acrylic acid derivatives exhibit broad-spectrum antimicrobial activity, with MIC values as low as 15.60 µg/mL against Candida albicans (compound 12) and Pseudomonas aeruginosa (compound 8). These derivatives often outperform standard antibiotics like fluconazole (MIC = 31.25 µg/mL for C. albicans) and vancomycin (MIC = 62.50 µg/mL for Bacillus subtilis) .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Sulfamoyl and carbamoyl groups increase polarity and interaction with microbial enzymes, improving potency .
- Metal Coordination : Metal complexes (e.g., Co(II), Ni(II)) of (E)-3-arylacrylic acids exhibit superior activity compared to parent compounds, likely due to enhanced membrane permeability .
- Substituent Position : 3-Substituted derivatives (e.g., 3-propionyl) may offer steric advantages in target binding compared to 4-substituted analogs .
Key Research Findings
Antimicrobial Superiority : (E)-3-(4-Sulfamoylphenylcarbamoyl)acrylic acid derivatives show MIC values 2–4 times lower than fluconazole against C. albicans .
Metal Complexes : Co(II) and Cu(II) complexes of these derivatives exhibit MICs of 7.80 µg/mL for Staphylococcus aureus, outperforming vancomycin .
Crystallographic Insights : Planar structures in (E)-3-(pyridin-4-yl)acrylic acid facilitate stable coordination networks, critical for functional materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
